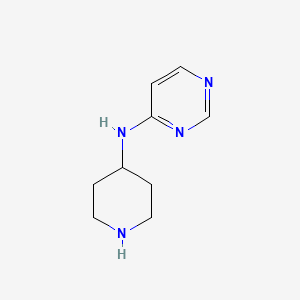
Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate
Vue d'ensemble
Description
“Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H15NO4 . It is also known by its IUPAC name, benzyl (3S,4S)-3,4-dihydroxy-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The compound has a molecular weight of 237.25 g/mol .Physical And Chemical Properties Analysis
“this compound” is a solid or semi-solid or liquid compound . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique
Enantiomerically Pure Macrocycles Synthesis
(Cicchi et al., 1998) utilized Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate as a building block for synthesizing new enantiopure macrocyclic polyesters. This study highlights its potential in creating complex organic structures.
Role in mGluR Selectivity
(Tueckmantel et al., 1997) discussed the synthesis of the 1-benzyl derivative of this compound and its activity at metabotropic glutamate receptors (mGluRs), indicating its importance in neurological research.
Efficient Synthesis Method
(Ohigashi et al., 2010) developed a practical and efficient synthesis method for a closely related compound, demonstrating the compound's relevance in synthetic organic chemistry.
Catalytic Reactions
(Zhang et al., 2006) explored its use in Au-catalyzed intramolecular hydroamination, highlighting its role in catalytic processes.
Stereoselective Reduction Studies
(Jumali et al., 2017) conducted research on stereoselective reduction using a derivative of this compound, contributing to understanding stereochemistry in organic reactions.
Synthesis of Antimicrobial Compounds
(Sreekanth and Jha, 2020) developed microwave-assisted synthesis of novel pyrrolidine derivatives, including this compound, for antimicrobial applications.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes .
Propriétés
IUPAC Name |
benzyl 3,4-dihydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-10-6-13(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14-15H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDPRBVIIIGHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Acetylmorpholin-2-yl)methyl]amine hydrochloride](/img/structure/B3090379.png)
![[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride](/img/structure/B3090391.png)
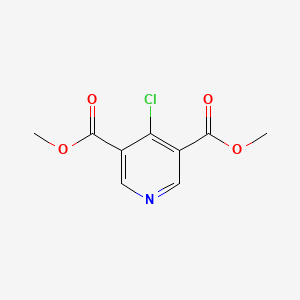
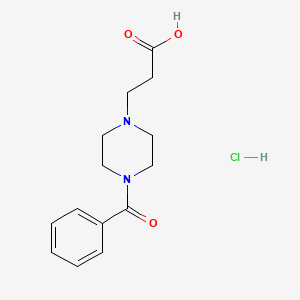
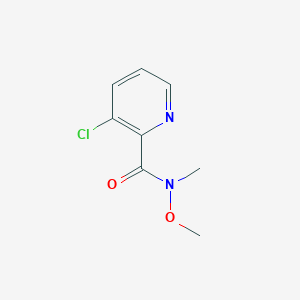

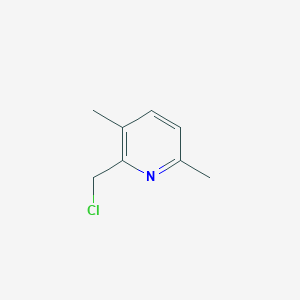


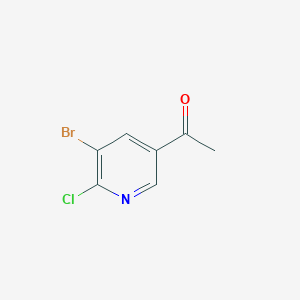
![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine](/img/structure/B3090442.png)

